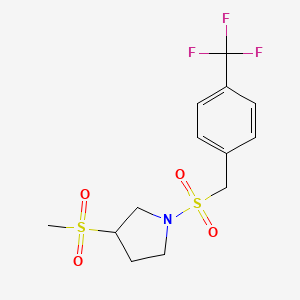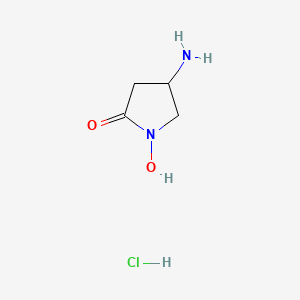
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine, also known as MTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTBS is a white crystalline substance with a molecular formula of C16H18F3NO4S2 and a molecular weight of 431.45 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine and its derivatives are synthesized and used in several chemical reactions, demonstrating their versatility in organic synthesis. The synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl group at position 3 via 1,3-dipolar cycloaddition reactions showcases the compound's role in creating structurally diverse pyrrolidines, which are of interest in various chemical and pharmaceutical applications (Markitanov et al., 2016).
Molecular Structures and Hydrogen Bonding
Research into the molecular structures and hydrogen bonding patterns of related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, provides insights into the chemical behavior and interactions of these molecules. The study on the conformation and hydrogen bonding in these compounds sheds light on their potential applications in designing new chemical entities with desired properties (Sagar et al., 2017).
Catalytic Applications
The use of sulfonamides, such as those derived from 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine, as terminators in cationic cyclisations, demonstrates the compound's utility in synthetic organic chemistry. This approach facilitates the efficient formation of polycyclic systems, highlighting the potential of sulfonamide derivatives in catalysis (Haskins & Knight, 2002).
Material Science
In material science, derivatives of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine are used in the synthesis of novel materials. For instance, the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, using a new diamine derived from the compound, indicate its role in developing advanced materials with potential applications in various fields, including electronics and coatings (Liu et al., 2013).
Electrochemistry
The compound's derivatives are also explored in electrochemistry, where they are used in synthesizing high conductivity molten salts based on the imide ion. Such salts, including those derived from pyrrolidinium cations of the bis(trifluoromethanesulfonyl)imide ion, exhibit reduced melting points and are potential candidates for use in ionic liquids and solid polymer electrolytes (McFarlane et al., 2000).
Propiedades
IUPAC Name |
3-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-22(18,19)12-6-7-17(8-12)23(20,21)9-10-2-4-11(5-3-10)13(14,15)16/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYIUZQAMQDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide](/img/structure/B2716448.png)




![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2716454.png)
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)

